Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Chemoselective deprotection Orthogonal protecting groups Polyamine synthesis

For medicinal chemistry programs requiring chemoselective, sequential functionalization of two amine positions on a rigid bicyclic core, Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) is the rational procurement choice. Its orthogonal Cbz protecting group enables hydrogenolytic deprotection under neutral conditions, preserving Boc-protected N3 substituents—a synthetic sequence that the Boc analog cannot replicate without acidic deprotection. This directly reduces step count and increases overall yield in N3/N8-differentially substituted library synthesis. The compound is a documented potent PPARγ agonist, allowing immediate deployment in cellular phenotypic assays for energy metabolism regulation without target deconvolution. Its unambiguous 8-carboxylate regioisomeric identity (verified by CAS 956794-92-6) ensures correct spatial disposition of the substitution vector, critical for SAR integrity. Procuring this specific regioisomer from the outset constitutes a critical quality gate in library design.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 956794-92-6
Cat. No. B6318264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
CAS956794-92-6
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2
InChIKeyPTTFWQHWHMDPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6): Core Scaffold & Orthogonal Building Block for Pharmaceutical Synthesis & Biological Screening


Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) is a bicyclic diamine featuring a benzyl carbamate (Cbz) protecting group at the N8 position [1]. This structural motif provides a conformationally constrained 3,8-diazabicyclo[3.2.1]octane core that serves as a pharmaceutical intermediate and a rigid scaffold for medicinal chemistry [2]. The compound has been reported to act as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), making it directly useful in biological studies of energy metabolism and gene expression . Its orthogonal Cbz protection enables chemoselective deprotection strategies in multi-step syntheses that are not accessible with the more common tert-butyl carbamate (Boc) analog.

Why Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Cannot Be Casually Substituted by In-Class Analogs


The 3,8-diazabicyclo[3.2.1]octane scaffold class encompasses a diverse array of N-protected derivatives that are frequently mistaken as interchangeable building blocks. However, substitution of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with a tert-butyl carbamate analog (e.g., CAS 149771-44-8) fundamentally alters the synthetic sequence, as Cbz and Boc groups require mutually incompatible deprotection conditions (hydrogenolytic vs. strongly acidic) [1]. Similarly, interchanging the 8-carboxylate regioisomer with the 3-carboxylate analog (CAS 415979-31-6) reverses the spatial disposition of the protected amine, yielding an entirely different vector for subsequent derivatization that can render a designed structure–activity relationship (SAR) campaign uninterpretable . Furthermore, the benzyl moiety contributes specific lipophilicity (XLogP3 = 1.6) and conformational flexibility (3 rotatable bonds) that directly impact both passive permeability and target binding entropy—physicochemical properties that the Boc analog does not replicate [1]. Below, the quantifiable evidence supporting these differentiation points is presented.

Head-to-Head Quantitative Differentiation Evidence for Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) Against Key Comparators


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis Defines Synthetic Route Feasibility

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate employs a benzyl carbamate (Cbz) group removable by catalytic hydrogenolysis (H₂, Pd/C, neutral pH, room temperature), leaving other reducible functionalities intact. In contrast, the tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) requires strongly acidic conditions (e.g., 4M HCl/dioxane or trifluoroacetic acid) for Boc removal, which can protonate nucleophilic amines prematurely, cleave acid-labile silyl ethers, or promote undesired rearrangements [1][2].

Chemoselective deprotection Orthogonal protecting groups Polyamine synthesis

Lipophilicity (XLogP3) Differentiates Membrane Permeability & Blood–Brain Barrier Penetration Potential

The computed partition coefficient (XLogP3) for Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is 1.6, compared to 1.1 for the tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate analog [1][2]. This ΔXLogP3 of +0.5 corresponds to an approximately 3.2-fold increase in predicted octanol/water partition, placing the benzyl derivative within the optimal logP window (1.5–3.0) for passive blood–brain barrier penetration, while the Boc analog falls below this threshold.

Lipophilicity Passive permeability CNS drug design

Conformational Flexibility (Rotatable Bond Count) Informs Entropic Binding Penalty Differentiation

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate contains 3 rotatable bonds (the benzyl ester side chain), whereas tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate contains only 2 rotatable bonds [1][2]. The additional rotatable bond in the Cbz derivative arises from the benzylic CH₂–O linkage, which imparts greater conformational freedom but also a higher entropic penalty upon target binding.

Conformational entropy Ligand efficiency Structure-based design

Regioisomeric Identity: 8-Carboxylate vs. 3-Carboxylate Dictates Downstream Derivatization Vector and Biological Target Engagement

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) is specifically the 8-carboxylate regioisomer, in which the benzyl carbamate is attached to the N8 bridgehead nitrogen. The regioisomeric Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6) carries the Cbz group at the N3 position instead . This positional difference reorients the protected amine by approximately 180° relative to the bicyclic framework, exposing entirely different trajectories for subsequent N-functionalization reactions.

Regioisomeric purity Structure–activity relationship (SAR) Pharmaceutical intermediate

Supplier-Reported Purity: 97% (Benzyl-Cbz) vs. 95% (tert-Butyl-Boc) Provides Actionable Procurement Criterion

Commercially, Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is available at a minimum purity of 97% (HPLC, Fluorochem), whereas the most common commercial specification for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) is 95% (AKSci) . This 2-percentage-point differential in starting material purity reduces the probability of impurity-driven false positives in biological assays.

Chemical purity Procurement specification High-throughput screening

PPARγ Agonist Activity: Documented Biological Function Reduces Target Identification Timelines Relative to the Pharmacologically Uncharacterized Boc Analog

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has been explicitly reported to act as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with documented utility in regulating MIAPaCa-2 cell energy metabolism and in vitro gene expression studies . The tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate analog lacks any published biological activity annotation at PPARγ, functioning almost exclusively as a synthetic intermediate in the patent and primary literature.

PPARgamma agonism Metabolic disease modeling Biological probe compound

Highest-Value Application Scenarios for Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Based on Quantitative Differentiation Evidence


Orthogonal Multi-Step Synthesis of Unsymmetrical Diamine Pharmacophores

In medicinal chemistry programs requiring sequential, chemoselective functionalization of two amine positions on a rigid bicyclic scaffold, Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate serves as the preferred starting material. Its Cbz group can be removed under neutral hydrogenolysis conditions while leaving a Boc-protected N3 substituent intact, enabling a linear synthetic sequence that the Boc analog cannot replicate without acidic deprotection . This directly reduces step count and increases overall yield in the preparation of N3/N8-differentially substituted 3,8-diazabicyclo[3.2.1]octane libraries, as demonstrated in the synthesis of epibatidine-derived analgesics [1].

PPARγ-Mediated Metabolic Disease Phenotypic Screening

Given its documented potent agonist activity at PPARγ, this compound can be deployed immediately in cellular phenotypic assays studying energy metabolism regulation in MIAPaCa-2 cells, without requiring target identification or hit validation phases . This contrasts with the uncharacterized tert-butyl analog, which would require a multi-month target deconvolution campaign before any disease-relevant screening could commence. The benzyl derivative thus enables a faster transition from compound procurement to biologically interpretable data, accelerating lead optimization in metabolic disease and oncology programs where PPARγ modulation has therapeutic relevance.

Structure–Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Starting Points

For fragment-based or structure-guided drug design efforts that demand precise spatial control over the N-substitution vector, the unambiguous 8-carboxylate regioisomeric identity (CAS 956794-92-6) of this compound is non-negotiable [1]. Substitution with the 3-carboxylate isomer (CAS 415979-31-6) would produce an entirely different geometric series of derivatives, invalidating the core scaffold hypothesis and wasting iterative synthetic effort. Procuring the correct regioisomer from the outset thus constitutes a critical quality gate in library design.

High-Throughput Screening Campaigns with Stringent Purity Requirements

For high-throughput biological screening where false positives carry significant downstream costs, the commercially available 97% minimum purity of the Cbz-protected compound provides a measurable advantage over the 95% purity typical of the Boc analog [1]. The 40% reduction in unidentified impurity burden reduces retest rates, conserves limited assay capacity, and increases confidence in dose–response data, making the higher-purity Cbz derivative the rational procurement choice for lead identification screening.

Quote Request

Request a Quote for Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.